molecular formula C22H27N3O B1404660 N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide CAS No. 1423037-21-1

N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide

Cat. No.: B1404660
CAS No.: 1423037-21-1
M. Wt: 349.5 g/mol
InChI Key: PSTGXCRSZWLFEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide typically involves the reaction of 4-(pyrrolidin-1-yl)benzylamine with 4-(pyrrolidin-1-yl)benzoyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Various amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzamide include:

  • N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzylamine
  • N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzoyl chloride
  • N-(4-Pyrrolidinobenzyl) 4-pyrrolidinobenzyl alcohol

Uniqueness

This compound is unique due to its dual pyrrolidine rings and benzamide structure, which confer specific chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-pyrrolidin-1-yl-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c26-22(19-7-11-21(12-8-19)25-15-3-4-16-25)23-17-18-5-9-20(10-6-18)24-13-1-2-14-24/h5-12H,1-4,13-17H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTGXCRSZWLFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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